5-(Aminomethyl)-2-hydroxybenzoic acid hydrochloride

Description

Molecular Architecture and Crystallographic Analysis

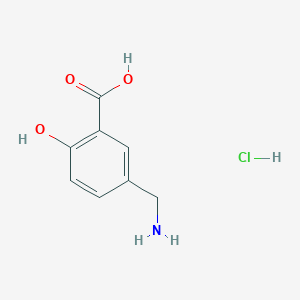

The molecular structure of 5-(Aminomethyl)-2-hydroxybenzoic acid hydrochloride consists of a benzene ring substituted with a carboxylic acid group at position 1, a hydroxyl group at position 2, and an aminomethyl group at position 5, with the nitrogen protonated and associated with a chloride counter-ion. The compound exists as a hydrochloride salt, where the basic amino group has accepted a proton to form an ammonium functionality, creating an ionic structure with chloride as the counter-anion. This ionic character significantly influences the compound's physical and chemical properties compared to its neutral parent acid form.

The International Union of Pure and Applied Chemistry name for this compound is 5-(aminomethyl)-2-hydroxybenzoic acid;hydrochloride, reflecting its systematic nomenclature based on the parent salicylic acid structure. The presence of both the carboxylic acid functionality and the protonated amino group creates a zwitterionic character under certain pH conditions, contributing to the compound's unique behavioral profile in various chemical environments. The spatial arrangement of these functional groups allows for potential intramolecular and intermolecular hydrogen bonding interactions, which play crucial roles in determining the compound's crystalline structure and stability.

Crystallographic studies of related salicylic acid derivatives have demonstrated that such compounds typically form stable crystal lattices through extensive hydrogen bonding networks. The hydroxyl group adjacent to the carboxylic acid function creates opportunities for intramolecular hydrogen bonding, forming six-membered ring structures that stabilize the molecular conformation. Additionally, the aminomethyl substituent at the 5-position provides additional sites for hydrogen bonding interactions, both as a donor through the amino group and potentially as an acceptor through lone pair electrons on nitrogen.

The geometric parameters of the molecule indicate a planar aromatic system with the substituents positioned to minimize steric interactions while maximizing stabilizing interactions. The aminomethyl group, being attached through a methylene linker, provides conformational flexibility that allows the amino functionality to adopt optimal orientations for crystal packing and intermolecular interactions. This structural flexibility contributes to the compound's ability to form stable salt forms with various counter-ions.

Properties

IUPAC Name |

5-(aminomethyl)-2-hydroxybenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3.ClH/c9-4-5-1-2-7(10)6(3-5)8(11)12;/h1-3,10H,4,9H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMAHMGNDWIWFHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)C(=O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80783763 | |

| Record name | 5-(Aminomethyl)-2-hydroxybenzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80783763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33242-33-0 | |

| Record name | 5-(Aminomethyl)-2-hydroxybenzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80783763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary target of 5-(Aminomethyl)-2-hydroxybenzoic acid hydrochloride is the porphyrin synthesis pathway . This compound is a precursor of all tetrapyrroles such as chlorophyll, heme, and siroheme . These molecules play crucial roles in various biological processes, including oxygen transport and photosynthesis .

Mode of Action

this compound interacts with its targets by serving as a metabolic intermediate in the synthesis of heme . It is produced from succinyl-CoA and glycine and is used in photochemotherapy for actinic keratosis .

Biochemical Pathways

The compound is involved in the porphyrin synthesis pathway, leading to the production of heme in mammals and chlorophyll in plants . After its biosynthesis, two molecules of this compound are coalesced to form a pyrrol ring, called porphobilinogen (PBG). This reaction is catalyzed by an enzyme known as ALA dehydratase (ALAD) .

Pharmacokinetics

It is known that the compound can be used topically or orally . More research is needed to fully understand its pharmacokinetic properties.

Result of Action

The action of this compound leads to the production of heme, chlorophyll, and other tetrapyrroles . These molecules have significant effects at the molecular and cellular levels, influencing processes such as oxygen transport (in the case of heme) and photosynthesis (in the case of chlorophyll) .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound has been shown to enhance plant growth under abiotic stress . .

Biological Activity

5-(Aminomethyl)-2-hydroxybenzoic acid hydrochloride, also known as 5-amino-2-hydroxybenzoic acid hydrochloride, is an aromatic compound with significant biological activity. This article explores its pharmacological properties, particularly focusing on its analgesic effects, interactions with cyclooxygenase enzymes, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : CHClNO

- Molecular Weight : Approximately 169.18 g/mol

- Functional Groups : Contains an amino group (-NH) and a hydroxyl group (-OH), contributing to its biological activity.

Analgesic Activity

Research indicates that this compound exhibits notable analgesic properties. It has been shown to bind effectively to cyclooxygenase-2 (COX-2) receptors, which are crucial in the inflammatory response and pain pathways. Studies have demonstrated its potential as a basis for developing new analgesics:

- Binding Affinity : Molecular docking studies reveal strong binding affinities to COX-2, suggesting modifications could enhance therapeutic efficacy.

- Anti-nociceptive Effects : In vivo studies indicate that derivatives of this compound exhibit significant anti-nociceptive activity, outperforming some existing analgesics in potency .

The mechanism through which 5-(aminomethyl)-2-hydroxybenzoic acid exerts its analgesic effects primarily involves the inhibition of COX-2 enzyme activity. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. The compound's ability to selectively inhibit COX-2 over COX-1 is crucial for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Table 1: Summary of Biological Activities

Case Study: Analgesic Efficacy

In a study assessing the analgesic efficacy of various compounds, this compound demonstrated superior activity compared to traditional analgesics. The effective dose was reported at approximately 4.95 mg/kg in formalin-induced pain models, indicating a robust central anti-nociceptive effect .

Toxicological Considerations

While the compound shows promising biological activity, it is essential to evaluate its safety profile. Toxicity predictions based on structural alerts suggest that while it may possess some risks, further empirical studies are necessary to establish a comprehensive safety profile .

Scientific Research Applications

Pharmaceutical Applications

1.1 Precursor for Drug Synthesis

5-(Aminomethyl)-2-hydroxybenzoic acid hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in the development of analgesics and anti-inflammatory drugs. Its derivatives have shown promise in binding to cyclooxygenase-2 (COX-2) receptors, which play a crucial role in inflammation and pain pathways.

1.2 Analgesic Properties

Research has highlighted the compound's potential as an analgesic agent. Studies indicate that derivatives of this compound exhibit significant anti-nociceptive activity, suggesting their utility in creating novel pain relief medications.

1.3 Stability and Formulation

The stability of this compound in pharmaceutical formulations is critical. Investigations into its degradation when combined with reducing sugars like lactose have shown that environmental factors such as humidity can significantly affect its stability . For instance, tablets stored at higher humidity levels exhibited accelerated degradation compared to those stored in desiccated conditions .

Biochemical Research Applications

2.1 Enzyme Studies

In biochemical research, this compound is utilized for studying enzyme interactions and mechanisms. Its structural characteristics allow it to act as a substrate or inhibitor for various enzymes, making it valuable for understanding biochemical pathways and developing enzyme inhibitors.

2.2 Metabolic Studies

As a metabolite in various biological systems, this compound can be used to trace metabolic pathways and understand the effects of different compounds on human health. Its role in drug metabolism studies provides insights into how drugs are processed within the body .

Case Studies and Research Findings

Comparison with Similar Compounds

Key Differences in Physicochemical Properties

- Substituent Effects: Halogenation: Chloro or fluoro substituents (e.g., 5-fluoro or 3,5-dichloro derivatives) increase lipophilicity and electron-withdrawing effects, enhancing stability and metal-binding capacity . Aminomethyl vs. Acetamide: The aminomethyl group in the parent compound provides a primary amine for covalent conjugation, whereas the chloroacetamide group in the analog enables nucleophilic reactivity for metal chelation . Hydrochloride Salt: The hydrochloride form improves aqueous solubility compared to non-salt analogs like 3,4-dihydroxybenzoic acid .

- Ring System Variations: Replacement of the benzene ring with a furan (as in 5-(aminomethyl)furan-2-carboxylic acid hydrochloride) reduces aromaticity, altering electronic distribution and solubility .

Preparation Methods

Detailed Preparation Method via Kolbe-Schmitt Reaction

This method is the most industrially viable and involves the following key steps:

Reaction Setup and Conditions

- Reactants : p-Aminophenol or its salts (sodium or potassium phenates).

- Catalytic carriers : Salts such as sodium chloride, potassium chloride, magnesium chloride, calcium chloride, sodium sulfate, potassium sulfate, or magnesium sulfate. Sodium chloride and Repone K are preferred.

- Solid alkali : When using p-aminophenol directly, solid alkalis like sodium carbonate, sodium hydroxide, potassium hydroxide, sodium methylate, sodium ethylate, or sodium isopropylate are added.

- Reaction conditions :

- Temperature: 180–220°C (preferably 190–200°C)

- Pressure: 1.0–3.0 MPa (preferably 1.5–2.5 MPa)

- Stirring speed: ~300 rpm

- Reaction time: 6 hours typical

Reaction Mechanism

- Carbon dioxide reacts with p-aminophenol under catalytic and alkaline conditions to form 2-hydroxy-5-aminobenzoate intermediate.

- Subsequent acidification and isolation yield 2-hydroxy-5-aminobenzoic acid.

Post-Reaction Processing

- The reaction mixture is dissolved in water.

- A reductive agent (e.g., sodium borohydride, potassium borohydride, V-Brite B, sodium sulphite, ferrous sulfate, or tin protochloride) is added to reduce any impurities.

- The solution is filtered, and the filtrate’s pH is adjusted to 1.0–6.0 using acids such as hydrochloric acid, sulfuric acid, or nitric acid (hydrochloric acid preferred).

- The product precipitates as 2-hydroxy-5-aminobenzoic acid solid, which can be further purified by washing with water to meet pharmaceutical standards (e.g., EP or USP).

Advantages

- Simple, inexpensive raw materials.

- Single-step reaction with short production cycle.

- High yield and purity (>99% by HPLC).

- Reduced wear on reaction vessels due to choice of catalytic carriers.

- Suitable for large-scale industrial production.

Representative Experimental Data (Selected Embodiments)

| Parameter | Embodiment Example 8 |

|---|---|

| p-Aminophenol | 16 g |

| Catalytic carrier | 312 g sodium sulfate |

| Solid alkali | 8 g sodium methylate |

| Reaction pressure | 1.8 MPa |

| Reaction temperature | 200°C |

| Reaction time | 6 hours |

| Post-reaction reductive agent | Sodium hydrosulphite solution, 200 mL |

| pH adjustment | Adjusted to 1.0–6.0 with hydrochloric acid |

| Product yield | 87% |

| Product purity (HPLC) | 99.6% |

| Product appearance | Off-white solid |

This example illustrates the practical and scalable conditions for producing high-purity 2-hydroxy-5-aminobenzoic acid suitable for further conversion to the hydrochloride salt.

Conversion to 5-(Aminomethyl)-2-hydroxybenzoic Acid Hydrochloride

While direct literature on the hydrochloride salt preparation is limited in the provided sources, the typical approach involves:

- Formation of the aminomethyl group : This can be introduced by reductive amination or other suitable amination reactions on the 5-position amino group of 2-hydroxybenzoic acid derivatives.

- Salt formation : Treatment of the free amine compound with hydrochloric acid to form the hydrochloride salt, improving stability, solubility, and handling.

Additional Notes on Stability and Formulation

- Compositions containing 5-amino-2-hydroxybenzoic acid and reducing sugars require careful granulation and drying processes to prevent degradation products formation.

- Use of anhydrous solvents such as isopropyl alcohol, acetone, methanol, or ethanol is recommended for wet granulation.

- Incorporation of desiccants can prevent degradation during storage.

Summary Table of Key Preparation Parameters

| Aspect | Details |

|---|---|

| Starting material | p-Aminophenol or p-aminophenol salts |

| Catalytic carriers | NaCl, KCl, MgCl2, CaCl2, Na2SO4, K2SO4 |

| Solid alkali | Na2CO3, NaOH, KOH, sodium methylate, etc. |

| Reaction temperature | 180–220°C (optimum 190–200°C) |

| Reaction pressure | 1.0–3.0 MPa (optimum 1.5–2.5 MPa) |

| Reaction time | ~6 hours |

| Reductive agents | Sodium borohydride, potassium borohydride, V-Brite B, etc. |

| pH adjustment acid | HCl preferred |

| Product purity | >99% (HPLC) |

| Yield | Up to 87% |

Q & A

Q. What are the key physicochemical properties of 5-(Aminomethyl)-2-hydroxybenzoic acid hydrochloride relevant to its handling in laboratory settings?

Methodological Answer: The compound’s physicochemical properties dictate experimental design and storage protocols:

- Molecular weight : 216.67 g/mol (based on analogs like ethyl 5-(aminomethyl)nicotinate hydrochloride) .

- Solubility : Typically water-soluble due to the hydrochloride salt form, but solubility may vary with pH (observed in structurally similar fluorinated benzoic acids) .

- Stability : Hydrolytic sensitivity requires storage at 2–8°C in airtight containers (analogous to amino-methylphenol derivatives) .

| Property | Value/Characteristic | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₀ClNO₃ | Derived from analogs |

| Melting Point | >200°C (estimated) | Based on benzoic acid derivatives |

| Recommended Storage | 2–8°C, desiccated |

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves:

Aminomethylation : Reacting 2-hydroxybenzoic acid with formaldehyde and ammonium chloride under acidic conditions .

Salt Formation : Treating the free base with HCl in ethanol, followed by recrystallization .

Optimization Tips :

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

Methodological Answer:

- HPLC-MS : Quantifies purity (>98%) and detects degradation products (e.g., hydrolyzed free acid) .

- ¹H/¹³C NMR : Confirms the presence of the aminomethyl group (δ ~3.8 ppm for –CH₂NH₂) and aromatic protons .

- FT-IR : Identifies carboxylate (1680–1700 cm⁻¹) and hydrochloride salt (broad peak ~2500 cm⁻¹) .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound?

Methodological Answer:

- DFT Calculations : Determine HOMO/LUMO orbitals to predict electrophilic/nucleophilic sites (e.g., HOMO localized on the aminomethyl group, LUMO on the carboxylate) .

- Molecular Dynamics : Simulate aqueous stability by modeling hydrogen bonding between the hydrochloride and water molecules .

| Computational Parameter | Insight | Reference |

|---|---|---|

| HOMO Energy | Reactivity at –NH₂ group | |

| Solvation Free Energy | High solubility in water |

Q. What strategies resolve contradictory data on stability under varying pH conditions?

Methodological Answer: Discrepancies in stability studies (e.g., conflicting degradation rates at pH 7 vs. 9) can be addressed by:

Controlled Kinetic Studies : Use buffers with ionic strength adjustments to minimize salt effects .

LC-MS Monitoring : Track degradation products (e.g., decarboxylation or dehydrochlorination) .

Temperature-Dependent NMR : Identify pH-sensitive conformational changes in the aminomethyl group .

Q. What mechanistic insights explain degradation pathways in aqueous solutions?

Methodological Answer: Degradation mechanisms include:

- Hydrolysis : Protonation of the carboxylate group accelerates cleavage of the C–N bond in acidic conditions .

- Oxidation : The –NH₂ group is susceptible to radical-mediated oxidation, forming nitro derivatives (detected via ESR spectroscopy) .

Prevention Strategies : - Add antioxidants like ascorbic acid (0.1% w/v) .

- Store solutions at pH 4–6 to balance stability and solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.